molecular formula C14H12O3S B2415376 2-Tosylbenzaldehyde CAS No. 171503-27-8

2-Tosylbenzaldehyde

Cat. No.: B2415376
CAS No.: 171503-27-8
M. Wt: 260.31
InChI Key: ORSXVDXFBGUMIE-UHFFFAOYSA-N
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Description

Its molecular formula is C14H12O3S, and it has a molecular weight of 260.31. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tosylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-toluenesulfonyl chloride with benzaldehyde in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Tosylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-tosylbenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-tosylbenzyl alcohol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Tosylbenzoic acid.

    Reduction: 2-Tosylbenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-substituted benzaldehydes.

Scientific Research Applications

Medicinal Chemistry

2-Tosylbenzaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in the development of anticancer agents and other therapeutics.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant antiproliferative activity against cancer cell lines. The incorporation of various substituents on the benzaldehyde moiety allowed for the modulation of biological activity, highlighting its potential in drug discovery .

CompoundActivityReference
This compound Derivative AAnticancer
This compound Derivative BAntibacterial

Synthetic Methodologies

The compound is widely used as a reagent in various synthetic transformations, including cycloaddition reactions and the formation of hydrazones.

Cycloaddition Reactions

Recent advancements have shown that this compound can be utilized in [2 + 2 + 1] cycloaddition reactions involving N-tosylhydrazones. This method allows for the efficient synthesis of isoxazolines, which are valuable intermediates in organic synthesis .

Hydrazone Formation

The formation of hydrazones from this compound has been extensively studied. These hydrazones are important for their application in asymmetric organocatalysis, providing a pathway to synthesize chiral compounds .

Material Science

In addition to its applications in medicinal chemistry and synthetic methodologies, this compound has been explored for its utility in material science.

Polymer Synthesis

The compound has been employed as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its derivatives have shown promise in developing materials for coatings and adhesives .

Summary of Applications

The following table summarizes the diverse applications of this compound:

Application AreaSpecific UsesReferences
Medicinal ChemistrySynthesis of anticancer and antibacterial agents
Synthetic MethodologiesCycloaddition reactions, hydrazone formation
Material SciencePolymer synthesis for coatings and adhesives

Comparison with Similar Compounds

    Benzaldehyde: Lacks the tosyl group, making it less reactive in certain substitution reactions.

    4-Tosylbenzaldehyde: Similar structure but with the tosyl group in a different position, affecting its reactivity and applications.

    2-Tosylacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

Uniqueness: 2-Tosylbenzaldehyde is unique due to the presence of both the aldehyde and tosyl groups, which confer distinct reactivity and versatility in synthetic applications .

Biological Activity

2-Tosylbenzaldehyde, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and antifungal activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a benzaldehyde moiety. This structure enhances its reactivity and biological activity, making it a valuable compound in pharmaceutical applications.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined, revealing potent activity against resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16
This compoundCandida albicans32

2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. One study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20
HeLa (Cervical Cancer)18

3. Antifungal Activity
In addition to its antibacterial properties, derivatives of this compound have shown antifungal activity. A comparative study highlighted that certain derivatives were effective against common fungal pathogens, demonstrating lower MIC values than traditional antifungal agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A group synthesized new sulfonamide derivatives from this compound and evaluated their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced the antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Mechanisms
Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Researchers found that the compound induced apoptosis through the activation of caspase pathways in cancer cells, leading to a decrease in cell viability. This finding highlights its potential as a lead compound for developing novel anticancer therapies .

Research Findings

Recent research has expanded the understanding of the biological activities associated with this compound. Notably:

  • Antiviral Properties: Some studies have suggested potential antiviral effects against specific viruses, although further investigation is required to establish efficacy and mechanisms.
  • Synergistic Effects: Combinations of this compound with other pharmacologically active compounds have shown enhanced biological activities, indicating potential for combination therapies.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXVDXFBGUMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (12.4 g, 100 mmol) in DMSO (75 mL) is added p-toluenesulfinic acid sodium salt (19.6 g, 110 mmol), and the reaction mixture is heated to 100° C. for 16 h. Once complete, the reaction mixture is cooled to room temperature and poured onto ice. The product is then isolated as a white solid by filtration to afford 2-[(4-methylphenyl)sulfonyl]benzaldehyde (10.1 g, 39%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
p-toluenesulfinic acid sodium salt
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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